SiGe Epitaxy Deposition Temperature: Dichlorogermane + Silane vs. Dichlorosilane + Germane
Patent US 20060071213 claims that replacing the conventional dichlorosilane + germane precursor system with dichlorogermane + silane enables SiGe layer deposition at 'significantly lower temperatures' [1]. The prior-art system requires temperatures above 600 °C and generally between 600 and 900 °C [1], whereas the dichlorogermane-based process is specified for growth at temperatures below 600 °C [1]. This is a direct head-to-head comparison within the same patent specification.
| Evidence Dimension | SiGe epitaxial growth temperature window |
|---|---|
| Target Compound Data | Dichlorogermane (GeH₂Cl₂) + SiH₄: deposition temperature <600 °C (lower bound ca. 100 °C per patent claims) |
| Comparator Or Baseline | Dichlorosilane (SiH₂Cl₂) + GeH₄: deposition temperature >600 °C, typically 600–900 °C |
| Quantified Difference | Minimum reduction of ~100–300 °C in thermal budget (class-level inference from patent temperature ranges) |
| Conditions | CVD chamber with halogermane and silane precursors; masked silicon wafer substrate |
Why This Matters
Lower deposition temperature reduces thermal damage to underlying device layers, enables integration with temperature-sensitive substrates, and lowers overall process energy cost.
- [1] US Patent Application 20060071213. Low temperature selective epitaxial growth of silicon germanium layers. Filed 2004-10-04. View Source
